2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound with a molecular formula of C25H27N3O4S2 and a molecular weight of 497.63 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, and a sulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamido Intermediate: This involves the reaction of benzylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamido intermediate.
Introduction of the Sulfamoyl Group: The benzamido intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the sulfamoyl group.
Coupling with Thiophene Derivative: The final step involves coupling the sulfamoyl-benzamido intermediate with a thiophene-3-carboxamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamido and sulfamoyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the benzamido group can yield amines.
Scientific Research Applications
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate: Similar structure but with a carbamate group instead of a carboxamide group.
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure but with additional methyl groups on the thiophene ring.
Uniqueness
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-22-20(26)18-12-13-29-21(18)23-19(25)16-8-10-17(11-9-16)30(27,28)24(2)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKIPLBPYAESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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